REACTION_CXSMILES
|
[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]([OH:14])=O)[C:2]1=[O:3].S(Cl)([Cl:17])=O>ClCCl>[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]([Cl:17])=[O:14])[C:2]1=[O:3]
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Name
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|
Quantity
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2.1 g
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Type
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reactant
|
Smiles
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O1C(=O)C(=CC2=CC=CC=C12)C(=O)O
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Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heated
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Type
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FILTRATION
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Details
|
After this time a small amount of insoluble material was filtered off
|
Type
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ADDITION
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Details
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petroleum ether 60°-80° C. (35 ml) was added to the filtrate
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Type
|
FILTRATION
|
Details
|
The acid chloride was filtered
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Type
|
WASH
|
Details
|
washed with ether
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Type
|
CUSTOM
|
Details
|
dried (1.63 g, 71%), mp 138°-41° C.
|
Name
|
|
Type
|
|
Smiles
|
O1C(=O)C(=CC2=CC=CC=C12)C(=O)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |